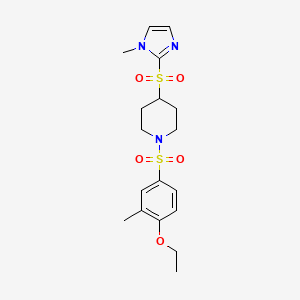

1-((4-ethoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5S2/c1-4-26-17-6-5-16(13-14(17)2)28(24,25)21-10-7-15(8-11-21)27(22,23)18-19-9-12-20(18)3/h5-6,9,12-13,15H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJVINVCFBIWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((4-ethoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine (CAS Number: 2034260-71-2) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological activities, particularly focusing on its antimicrobial, anticancer, and antiviral properties.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The compound features a piperidine ring substituted with sulfonyl groups and aromatic moieties, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 2034260-71-2 |

| Molecular Formula | C₁₈H₂₅N₃O₅S₂ |

| Molecular Weight | 427.5 g/mol |

| Structure | Structural Formula |

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with sulfonyl chlorides derived from 4-ethoxy-3-methylbenzenesulfonic acid and 1-methylimidazole. The reaction conditions often include the use of bases like triethylamine to facilitate the formation of the desired sulfonamide structure.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related sulfonamide compounds range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .

Table: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 |

| Compound B | E. coli | 0.25 |

| Target Compound | Staphylococcus epidermidis | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, compounds containing similar sulfonamide structures have shown promising results in inhibiting tumor growth in various cancer cell lines .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, the target compound demonstrated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential as an anticancer agent .

Antiviral Activity

Emerging research indicates that this compound may also exhibit antiviral properties. It has been suggested that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors .

Table: Antiviral Efficacy Comparison

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Compound C | Herpes Simplex Virus | 5 |

| Compound D | Tobacco Mosaic Virus | 0.5 |

| Target Compound | TBD | TBD |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group can bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways associated with proliferation and apoptosis.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to 1-((4-ethoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine. For instance, compounds containing sulfonamide moieties are known for their antibacterial properties. Research indicates that such compounds exhibit activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness based on structural modifications .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. In particular, derivatives with piperidine rings have been shown to inhibit acetylcholinesterase and urease enzymes, indicating possible applications in treating conditions like Alzheimer's disease and other cognitive impairments . The sulfonamide group enhances binding interactions with target enzymes, contributing to their inhibitory effects.

Treatment of Metabolic Disorders

Research has highlighted the potential of compounds similar to this compound in treating metabolic disorders such as type 2 diabetes and obesity. The inhibition of enzymes involved in glucose metabolism and insulin signaling pathways has been a focal point in developing therapeutic agents for these conditions .

Central Nervous System Effects

The compound may also possess neuroprotective properties, making it a candidate for treating central nervous system disorders. Studies have indicated that piperidine derivatives can influence neurotransmitter systems and exhibit neuroprotective effects, which could be beneficial in conditions like mild cognitive impairment and dementia .

Study on Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences synthesized a series of compounds similar to the target compound, demonstrating significant antibacterial activity against Salmonella typhi with IC50 values indicating strong efficacy . The study utilized spectral data analysis (NMR, IR) and docking studies to elucidate the interaction mechanisms between the synthesized compounds and bacterial targets.

Enzyme Inhibition Research

Another investigation focused on enzyme inhibition revealed that certain derivatives exhibited strong inhibitory effects against urease, which is crucial for managing conditions like kidney stones and urinary tract infections. The study quantified enzyme activity reduction using various concentrations of synthesized compounds, providing insight into their therapeutic potential .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps in synthesizing 1-((4-ethoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sulfonylation of the piperidine core using substituted sulfonyl chlorides. Key steps include:

- Step 1: Reacting the piperidine precursor with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Step 2: Introducing the 1-methylimidazole sulfonyl group via nucleophilic substitution, requiring controlled heating (50–60°C) in dimethyl sulfoxide (DMSO) to enhance solubility .

- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), stoichiometric ratios (1:1.2 for sulfonyl chloride:piperidine), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical methods are most reliable for characterizing this compound’s purity and structure?

Answer:

- HPLC: Use a C18 column with a methanol/water mobile phase (70:30, 1 mL/min) to assess purity (>95% by UV detection at 254 nm) .

- NMR: 1H NMR (DMSO-d6) confirms substituents: δ 1.35 ppm (triplet, ethoxy CH3), δ 2.45 ppm (singlet, imidazole CH3), and δ 7.2–8.1 ppm (aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS ([M+H]+ expected m/z ~480) validates molecular weight .

Q. What are the solubility and formulation challenges for this compound in biological assays?

Answer:

- Solubility: Limited aqueous solubility (logP ~3.5 predicted) necessitates DMSO stock solutions (10 mM) diluted in PBS or cell culture media (<0.1% DMSO final) to avoid cytotoxicity .

- Stability: Monitor hydrolysis of sulfonyl groups under acidic/basic conditions via HPLC; store lyophilized at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

Answer:

- Modify substituents: Replace the 4-ethoxy group with halogenated or bulkier alkoxy groups to enhance target binding affinity. For example, 4-chloro analogs showed improved enzyme inhibition in related piperidine sulfonamides .

- Evaluate imidazole substitution: Compare 1-methylimidazole with 1-benzyl or 1-ethyl variants to assess steric effects on receptor interactions .

- Use computational docking: Map electrostatic potential surfaces (e.g., using AutoDock Vina) to predict interactions with enzymatic active sites .

Q. How can contradictory data on biological activity be resolved?

Answer:

- Assay variability: Standardize in vitro protocols (e.g., ATPase inhibition assays at pH 7.4 with 1 mM Mg2+) to minimize false positives .

- Off-target effects: Perform counter-screening against related enzymes (e.g., carbonic anhydrase vs. sulfotransferases) using competitive inhibitors like acetazolamide .

- Metabolic interference: Use LC-MS to identify metabolites in hepatic microsome incubations (human/rat S9 fractions) .

Q. What experimental designs are recommended for studying its stability under physiological conditions?

Answer:

- pH stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation products via LC-MS .

- Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C expected for sulfonamides) .

- Light sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation kinetics using spectrophotometry .

Q. What strategies can identify its primary biological targets?

Answer:

- Affinity chromatography: Immobilize the compound on NHS-activated Sepharose beads; elute bound proteins from cell lysates for identification by tryptic digest and LC-MS/MS .

- Transcriptomic profiling: Treat model cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways (e.g., MAPK or PI3K-Akt) .

- SPR-based binding assays: Screen against recombinant protein libraries (e.g., kinase or GPCR panels) to quantify binding kinetics (KD values) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

Answer:

- Animal models: Administer intravenously (1 mg/kg) or orally (5 mg/kg) to Sprague-Dawley rats; collect plasma at 0, 1, 3, 6, 12, and 24 hours .

- Bioanalysis: Quantify plasma concentrations using UPLC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .

- Tissue distribution: Sacrifice animals post-dose; homogenize organs (liver, kidney, brain) and extract compound for LC-MS analysis .

Q. What computational tools predict its metabolic pathways?

Answer:

Q. How do structural analogs compare in efficacy and toxicity?

Answer:

- Efficacy: Compare IC50 values against reference compounds (e.g., 1-(4-chlorophenylsulfonyl)piperidine analogs) in enzyme inhibition assays .

- Toxicity: Perform MTT assays on HEK293 cells; calculate selectivity indices (IC50-toxic concentration ratio) .

- Patent analysis: Review granted patents (e.g., WO2009/XXXXX) for piperidine sulfonamides with similar scaffolds to infer structure-toxicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.